![molecular formula C22H29F2N3O3 B5024439 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5024439.png)
1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
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Overview
Description
1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as DF-MDBP, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DF-MDBP belongs to the class of piperidine derivatives and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to act on specific receptors in the brain and central nervous system. This compound has been shown to have affinity for the dopamine transporter and sigma-1 receptor, which are involved in the regulation of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, including its potential toxicity and lack of information on its long-term effects.
Future Directions
There are several future directions for research on 1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. One potential direction is to study its effects on specific diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine can be synthesized using a multi-step process that involves the reaction of 1,4-dipiperidinylbutane with 2,4-difluorobenzoyl chloride and morpholine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1'-(2,4-difluorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F2N3O3/c23-17-1-2-19(20(24)15-17)22(29)26-9-5-18(6-10-26)25-7-3-16(4-8-25)21(28)27-11-13-30-14-12-27/h1-2,15-16,18H,3-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBCFARVRSCOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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